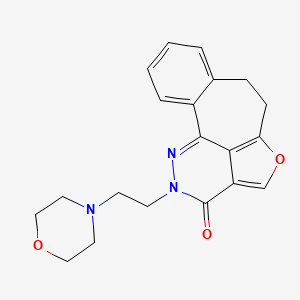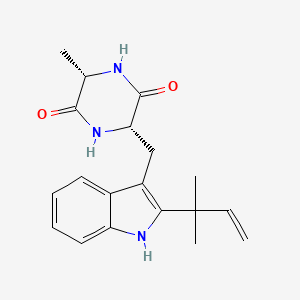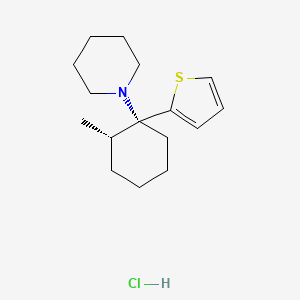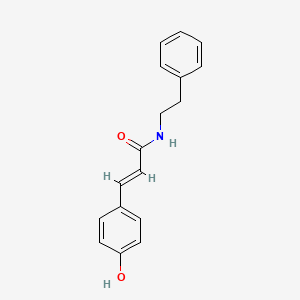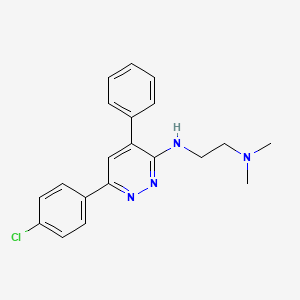
3-(3-(4-Phenyl-1-piperazinyl)propyl)-1,2,3-benzotriazin-4(3H)-one monohydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-(4-Phenyl-1-piperazinyl)propyl)-1,2,3-benzotriazin-4(3H)-one monohydrochloride is a chemical compound known for its diverse applications in medicinal chemistry. It is characterized by the presence of a benzotriazinone core linked to a phenylpiperazine moiety through a propyl chain. This compound is often studied for its potential pharmacological properties and its role in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(4-Phenyl-1-piperazinyl)propyl)-1,2,3-benzotriazin-4(3H)-one monohydrochloride typically involves the following steps:
Formation of the Benzotriazinone Core: The benzotriazinone core can be synthesized through the cyclization of appropriate precursors under controlled conditions.
Attachment of the Propyl Chain: The propyl chain is introduced through alkylation reactions, often using reagents like propyl halides.
Introduction of the Phenylpiperazine Moiety: The phenylpiperazine group is attached via nucleophilic substitution reactions, where the piperazine nitrogen attacks an electrophilic center on the benzotriazinone core.
Formation of the Monohydrochloride Salt: The final step involves the formation of the monohydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
3-(3-(4-Phenyl-1-piperazinyl)propyl)-1,2,3-benzotriazin-4(3H)-one monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where different functional groups can be introduced or replaced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.
科学的研究の応用
3-(3-(4-Phenyl-1-piperazinyl)propyl)-1,2,3-benzotriazin-4(3H)-one monohydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-(3-(4-Phenyl-1-piperazinyl)propyl)-1,2,3-benzotriazin-4(3H)-one monohydrochloride involves its interaction with specific molecular targets. The phenylpiperazine moiety is known to interact with various receptors and enzymes, potentially modulating their activity. The benzotriazinone core may also contribute to the compound’s overall pharmacological profile by interacting with different biological pathways.
類似化合物との比較
Similar Compounds
- 3-(4-Phenyl-1-piperazinyl)propyl)-1H-quinazoline-2,4-dione monohydrochloride
- 3-(4-Phenyl-1-piperazinyl)propyl)-1H-pyrido[4,3-b]indole monohydrochloride
Uniqueness
3-(3-(4-Phenyl-1-piperazinyl)propyl)-1,2,3-benzotriazin-4(3H)-one monohydrochloride is unique due to its specific structural features, such as the benzotriazinone core and the propyl linker. These features contribute to its distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.
特性
CAS番号 |
91532-12-6 |
|---|---|
分子式 |
C20H24ClN5O |
分子量 |
385.9 g/mol |
IUPAC名 |
hydron;3-[3-(4-phenylpiperazin-1-yl)propyl]-1,2,3-benzotriazin-4-one;chloride |
InChI |
InChI=1S/C20H23N5O.ClH/c26-20-18-9-4-5-10-19(18)21-22-25(20)12-6-11-23-13-15-24(16-14-23)17-7-2-1-3-8-17;/h1-5,7-10H,6,11-16H2;1H |
InChIキー |
VEEHOAXAJUDYKA-UHFFFAOYSA-N |
正規SMILES |
[H+].C1CN(CCN1CCCN2C(=O)C3=CC=CC=C3N=N2)C4=CC=CC=C4.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




